Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16203487
InChI: InChI=1S/C12H8ClFN2O2/c13-11-9(14)6-7-10(15-11)16-12(17)18-8-4-2-1-3-5-8/h1-7H,(H,15,16,17)
SMILES:
Molecular Formula: C12H8ClFN2O2
Molecular Weight: 266.65 g/mol

Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate

CAS No.:

Cat. No.: VC16203487

Molecular Formula: C12H8ClFN2O2

Molecular Weight: 266.65 g/mol

* For research use only. Not for human or veterinary use.

Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate -

Specification

Molecular Formula C12H8ClFN2O2
Molecular Weight 266.65 g/mol
IUPAC Name phenyl N-(6-chloro-5-fluoropyridin-2-yl)carbamate
Standard InChI InChI=1S/C12H8ClFN2O2/c13-11-9(14)6-7-10(15-11)16-12(17)18-8-4-2-1-3-5-8/h1-7H,(H,15,16,17)
Standard InChI Key LLYXCGGDULXTAE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC(=O)NC2=NC(=C(C=C2)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate (IUPAC name: phenyl N-(6-chloro-5-fluoropyridin-2-yl)carbamate) features a pyridine ring substituted with chlorine at position 6 and fluorine at position 5. The carbamate group (-OC(=O)N-) bridges the pyridine and phenyl moieties, creating a planar structure conducive to π-π interactions. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₂H₈ClFN₂O₂
Molecular Weight266.65 g/mol
SMILES NotationC1=CC=C(C=C1)OC(=O)NC2=NC(=C(C=C2)F)Cl
InChIKeyLLYXCGGDULXTAE-UHFFFAOYSA-N

The electron-withdrawing effects of chlorine and fluorine enhance the electrophilicity of the pyridine ring, influencing reactivity in nucleophilic substitution and cross-coupling reactions .

Spectral Characteristics

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1720–1740 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C-F), and 750–800 cm⁻¹ (C-Cl) confirm functional group presence .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons on the phenyl group resonate at δ 7.2–7.4 ppm, while pyridyl protons appear as doublets due to coupling with fluorine (δ 8.1–8.3 ppm) .

    • ¹³C NMR: Carbonyl carbons at δ 155–160 ppm; pyridyl carbons adjacent to halogens show deshielding (δ 145–150 ppm) .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via carbamate formation between 6-chloro-5-fluoro-2-aminopyridine and phenyl chloroformate under basic conditions. A typical procedure involves:

  • Aminopyridine Activation: Reacting 6-chloro-5-fluoro-2-aminopyridine with triethylamine in anhydrous dichloromethane.

  • Carbamate Coupling: Adding phenyl chloroformate dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • Workup: Extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography (yield: 65–75%) .

Mechanistic Insights

The electron-withdrawing halogens stabilize the intermediate isocyanate formed during carbamate synthesis, favoring nucleophilic attack by the pyridyl amine . Side reactions, such as hydrolysis to phenyl carbonate, are minimized by maintaining anhydrous conditions .

Reactivity and Stability

Electrophilic Reactivity

The chlorine and fluorine substituents render the pyridine ring electron-deficient, enabling:

  • Nucleophilic Aromatic Substitution: Replacement of chlorine with amines or alkoxides under mild conditions (e.g., K₂CO₃, DMF, 60°C) .

  • Suzuki–Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids at position 2 of the pyridine ring .

Stability Profile

The compound is stable under inert atmospheres (N₂ or Ar) at 2–8°C but degrades in humid environments via carbamate hydrolysis . Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days when stored in amber glass vials .

Biological and Analytical Applications

Chiral Stationary Phases in HPLC

Fluoro-methylphenylcarbamates, including structural analogs of this compound, exhibit high enantioselectivity for pharmaceuticals such as β-blockers and NSAIDs . For example:

  • Cellulose Derivatives: Meta- and para-substituted carbamates resolve 85% of tested racemates (e.g., ibuprofen, ee >99%) .

  • Amylose Derivatives: Ortho-substituted variants show broad applicability, separating chiral amines and alcohols with resolution factors (Rs) >2.5 .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For instance, coupling with benzyl amines yields intermediates for JAK3 inhibitors (IC₅₀: 12 nM) .

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